molecular formula C22H26N4O2 B13705725 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide

2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide

Cat. No.: B13705725
M. Wt: 378.5 g/mol
InChI Key: KGPKTYNNDOOSQZ-UHFFFAOYSA-N
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Description

2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide is a complex organic compound with a unique structure that includes a cyanophenoxy group and a piperazinylmethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-cyanophenol with an appropriate halogenated compound to form the cyanophenoxy intermediate. This intermediate is then reacted with a piperazinylmethylphenyl compound under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in modified compounds with different substituents.

Scientific Research Applications

2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide
  • 2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide

Uniqueness

2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide is unique due to the presence of the cyanophenoxy group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds with different substituents, such as chlorophenoxy or methoxyphenoxy groups.

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

2-(4-cyanophenoxy)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]propanamide

InChI

InChI=1S/C22H26N4O2/c1-17(28-21-9-5-18(15-23)6-10-21)22(27)24-20-7-3-19(4-8-20)16-26-13-11-25(2)12-14-26/h3-10,17H,11-14,16H2,1-2H3,(H,24,27)

InChI Key

KGPKTYNNDOOSQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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